molecular formula C15H11ClO B12902723 2-[(4-Chlorophenyl)methyl]-1-benzofuran CAS No. 55877-45-7

2-[(4-Chlorophenyl)methyl]-1-benzofuran

Cat. No.: B12902723
CAS No.: 55877-45-7
M. Wt: 242.70 g/mol
InChI Key: CPTZLEUOIGFXGS-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them privileged structures in drug discovery . The compound consists of a benzofuran ring fused with a 4-chlorobenzyl group, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied due to its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with a halogenated benzofuran derivative in the presence of a palladium catalyst. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-(4-Chlorobenzyl)benzofuran may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)benzofuran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

The major products formed from these reactions include various substituted benzofurans, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorobenzyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzyl)benzofuran is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

CAS No.

55877-45-7

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-benzofuran

InChI

InChI=1S/C15H11ClO/c16-13-7-5-11(6-8-13)9-14-10-12-3-1-2-4-15(12)17-14/h1-8,10H,9H2

InChI Key

CPTZLEUOIGFXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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